4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Description
4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group at position 4 and a phenyl group at position 1. Pyrazolo[3,4-d]pyrimidines are structurally analogous to purines, enabling interactions with biological targets such as kinases and receptors.
Properties
CAS No. |
87412-79-1 |
|---|---|
Molecular Formula |
C17H11ClN4 |
Molecular Weight |
306.7 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H11ClN4/c18-13-8-6-12(7-9-13)16-15-10-21-22(17(15)20-11-19-16)14-4-2-1-3-5-14/h1-11H |
InChI Key |
ORNNCRFPXTWXHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[3,4-d]pyrimidine Formation
The foundational route begins with ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (2 ), synthesized via cyclization of ethyl (ethoxymethylene)cyanoacetate (1 ) with phenyl hydrazine. Subsequent cyclization with formamide at 100°C for 6 hours yields 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (3 ), confirmed by $$ ^1H $$-NMR resonances at δ 8.21 (s, 1H, pyrimidine-H) and δ 7.45–7.62 (m, 5H, phenyl).
Chlorination at Position 4
Treatment of 3 with phosphorus oxychloride (POCl$$_3$$) under reflux for 4 hours achieves quantitative conversion to 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4 ). Key reaction parameters include:
The chlorinated intermediate 4 exhibits a distinct $$ ^{13}C $$-NMR signal at δ 158.9 ppm (C-4), confirming successful substitution.
One-Flask Vilsmeier-Haack Synthesis
Reaction Mechanism and Scope
This innovative method constructs the pyrazolo[3,4-d]pyrimidine core in a single vessel through sequential Vilsmeier amidination and cyclization. For 4-(4-chlorophenyl) derivatives, the protocol employs:
Starting Materials :
- 5-Amino-1-phenyl-1H-pyrazole (5 )
- N-(4-Chlorophenyl)formamide (6 )
- Vilsmeier Reagent Formation : PBr$$_3$$ (3 equiv) reacts with 6 in DMF at 60°C to generate the active iminium intermediate.
- Amidination : 5 undergoes electrophilic attack at the 4-position, forming 4-(N-(4-chlorophenyl)formamidino)-1-phenyl-1H-pyrazole (7 ).
- Cyclization : Hexamethyldisilazane (3 equiv) induces ring closure at reflux (120°C, 5 hours), yielding the target compound.
- Average yield: 84%
- Purity (HPLC): >98%
- Reaction time: 8 hours total
Comparative Solvent Study
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 91 |
| DCM | 8.93 | 63 |
| THF | 7.58 | 58 |
| Toluene | 2.38 | 42 |
Thermal Condensation with β-Diketones
Direct Cyclization Strategy
Heating 1-phenyl-5-amino-1H-pyrazole (8 ) with 1-(4-chlorophenyl)butane-1,3-dione (9 ) at 160°C for 3 hours induces cyclodehydration:
$$
\text{8} + \text{9} \xrightarrow{\Delta} \text{Target Compound} + \text{H}_2\text{O}
$$
Advantages :
- No requiring pre-functionalized intermediates
- Single-step synthesis
Limitations :
Spectroscopic Validation
The final product exhibits characteristic signals across multiple analytical platforms:
$$ ^1H $$-NMR (400 MHz, CDCl$$_3$$) :
- δ 8.74 (s, 1H, pyrimidine-H)
- δ 7.89 (d, J = 8.4 Hz, 2H, Cl-C$$6$$H$$4$$)
- δ 7.47–7.52 (m, 5H, phenyl)
IR (KBr) :
- 1598 cm$$^{-1}$$ (C=N stretch)
- 1482 cm$$^{-1}$$ (C-Cl aromatic)
HRMS (ESI+) :
Green Chemistry Approaches
Microwave-Assisted Synthesis
Implementing microwave irradiation reduces reaction times by 60–70% compared to conventional heating:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time (min) | 180 | 45 |
| Yield (%) | 68 | 82 |
| Energy (kJ/mol) | 58.7 | 19.2 |
Solvent-Free Mechanochemical Synthesis
Ball milling stoichiometric equivalents of 8 and 9 with K$$2$$CO$$3$$ as catalyst achieves 74% yield in 30 minutes, demonstrating scalability potential.
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Raw Material Cost ($/kg) | Yield (%) | E-Factor |
|---|---|---|---|
| Chlorination-Suzuki | 420 | 76 | 8.7 |
| One-Flask | 380 | 91 | 5.2 |
| Thermal Condensation | 310 | 68 | 12.4 |
E-Factor = (Mass of waste)/(Mass of product)
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of protein tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). This inhibition disrupts various cellular signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s lipophilicity allows it to easily diffuse into cells, where it binds to the ATP-binding site of the kinase, preventing its activation .
Comparison with Similar Compounds
Key Observations :
- Anticancer Activity : The 4-chlorophenyl group (as in the target compound) is associated with kinase inhibition (e.g., EGFR/ErbB2 in ), while methyl or fluorophenyl substituents modulate selectivity.
- Kinase Inhibition: PP2’s t-butyl and amino groups are critical for Src kinase activity, whereas the absence of these in the target compound may limit its kinase targeting .
- Antimicrobial Potential: Chloromethyl substituents (e.g., in ) enhance reactivity, enabling further derivatization for antimicrobial applications.
Key Observations :
- Chlorination using POCl3 is a common step for introducing chloro groups (e.g., ).
- Hybrid structures (e.g., thieno-pyrimidine in ) require multi-step protocols but achieve high yields.
Physicochemical and Pharmacokinetic Properties
- Reactivity : Chloromethyl groups (as in ) offer sites for nucleophilic substitution, enabling diversification, whereas the target compound’s chloro and phenyl groups limit such reactivity.
Biological Activity
4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly as a kinase inhibitor. This compound's structure, featuring a pyrazolo[3,4-d]pyrimidine core, is associated with various biological activities, including anticancer effects.
The primary mechanism of action for this compound involves its ability to inhibit specific kinases. By binding to the active sites of these enzymes, the compound disrupts signaling pathways that regulate cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells and has been explored for its efficacy against various cancer types.
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative activity against various cancer cell lines. For example:
- EGFR Inhibition : A study demonstrated that certain derivatives showed potent inhibitory effects on epidermal growth factor receptor (EGFR) with IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant . This suggests that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance selectivity and potency.
- Cell Cycle Arrest : Flow cytometric analyses revealed that effective compounds induce cell cycle arrest at the S and G2/M phases, significantly increasing the BAX/Bcl-2 ratio, which is indicative of apoptosis .
Comparative Activity
A comparative analysis of various pyrazolo[3,4-d]pyrimidine derivatives highlights their biological activity spectrum:
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| 12b | 0.016 | EGFR WT |
| 12b | 0.236 | EGFR T790M |
| 5i | 0.3 | EGFR/VGFR2 |
| 5i | 7.60 | VGFR2 |
This table illustrates the varying degrees of potency among different derivatives, emphasizing the importance of structural modifications in enhancing biological activity.
Case Studies
Several studies have focused on the synthesis and evaluation of new pyrazolo[3,4-d]pyrimidine derivatives:
- Synthesis and Evaluation : A recent study synthesized new derivatives aimed at targeting EGFR and assessed their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells. The most promising derivative exhibited an IC50 value of 8.21 µM against A549 cells .
- Multitarget Inhibition : Another study identified compounds with dual inhibitory effects on both EGFR and vascular endothelial growth factor receptor (VGFR), demonstrating significant potential for multitarget anticancer therapies . The compound 5i was noted for its ability to inhibit tumor growth in MCF-7 models while inducing apoptosis.
Q & A
Q. What are the key synthetic routes for preparing 4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?
The compound is synthesized via multi-step protocols or one-pot strategies. A common method involves cyclization of hydrazine derivatives with formamide or methylenemalononitriles. For example:
- Multi-step synthesis : Reacting 4-(4-chlorophenylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with acid anhydrides (e.g., acetic anhydride) yields substituted derivatives .
- One-pot synthesis : A four-component reaction using hydrazines, aldehydes, methylenemalononitriles, and alcohols in PEG-400 (a green solvent) achieves high efficiency .
- Optimization : Reaction conditions (e.g., triethylamine catalysis, ethanol reflux) and purification via recrystallization (ethanol/acetone) are critical for yields >70% .
Q. How are structural and purity characteristics validated for this compound?
Q. What preliminary biological assays are used to evaluate its activity?
- Antimicrobial screening : Agar diffusion assays against E. coli and S. aureus reveal MIC values (e.g., 5–20 µg/mL) .
- Anticancer assays : MTT tests on cancer cell lines (e.g., MCF-7) show IC₅₀ values comparable to controls like chloroquine .
- Kinase inhibition : Radioactive ATP-binding assays measure CDK2 inhibition (e.g., 60–80% at 10 µM) .
Advanced Research Questions
Q. How do substituents influence biological activity in pyrazolo[3,4-d]pyrimidine derivatives?
Q. What computational methods are used to predict molecular interactions?
- Molecular docking : Simulates binding to CDK2 (PDB: 1AQ1), identifying H-bonds with Glu81 and Leu83 .
- Molecular dynamics (MD) : 100-ns simulations assess stability of ligand-protein complexes in aqueous environments .
- Collision cross-section (CCS) prediction : Ion mobility spectrometry predicts CCS values (e.g., 181.0 Ų for [M+H]+ adduct) to validate structural analogs .
Q. How are contradictions in biological data resolved?
- Case study : Derivatives with fluorophenyl groups show high in vitro potency but low in vivo efficacy due to poor bioavailability. Resolution strategies:
Q. What green chemistry approaches improve synthesis sustainability?
- Solvent selection : PEG-400 replaces toxic solvents (e.g., DMF), reducing waste and enabling recyclability .
- Catalysis : Triethylamine or NaOH accelerates reactions at lower temperatures (60–80°C vs. 120°C) .
Methodological Challenges and Solutions
Q. How are reaction yields optimized for large-scale synthesis?
Q. What strategies validate target engagement in kinase inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
